2-Isopropyl-5-methyl-4-(p-tolyl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-methyl-4-(4-methylphenyl)-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H17NO/c1-9(2)14-15-13(11(4)16-14)12-7-5-10(3)6-8-12/h5-9H,1-4H3 |
InChI Key |
ZVYCECDXXAZVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=N2)C(C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Isopropyl 5 Methyl 4 P Tolyl Oxazole and Analogous Oxazole Scaffolds
Established Synthetic Approaches to the Oxazole (B20620) Core
The construction of the oxazole ring can be achieved through various established synthetic routes, primarily involving cyclization and cycloaddition reactions. These methods provide access to a diverse range of substituted oxazoles by varying the precursor molecules.
One of the most classical and widely utilized methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclodehydration of α-acylamino ketones. synarchive.comwikipedia.org This reaction, first reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, remains a cornerstone of heterocyclic chemistry. synarchive.com The general mechanism involves the intramolecular cyclization of the precursor followed by dehydration to yield the aromatic oxazole ring. wikipedia.org
The Robinson-Gabriel synthesis and its variants predominantly use N-acyl-α-amino ketones (also referred to as 2-acylamino ketones) as the key starting materials. wikipedia.org These precursors contain the necessary C-C-O-C-N backbone required for the formation of the oxazole ring. The synthesis of these precursors can be accomplished through methods like the Dakin-West reaction. wikipedia.org The cyclodehydration of these ketones is a direct and effective route to 2,5-disubstituted or 2,4,5-trisubstituted oxazoles. pharmaguideline.com Studies have demonstrated the synthesis of novel N-acyl-α-amino ketones and their subsequent conversion into 1,3-oxazole derivatives, highlighting the versatility of this approach. nih.govnih.gov Isotopic labeling studies using oxygen-18 have confirmed that during the cyclization, the oxygen atom from the amide carbonyl is incorporated into the oxazole ring, while the ketone oxygen is expelled. acs.org
The critical cyclodehydration step in the Robinson-Gabriel synthesis requires a dehydrating agent. wikipedia.org A range of strong acids and reagents can be employed to facilitate this transformation. Commonly used agents include sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphoryl trichloride (B1173362) (POCl₃). pharmaguideline.comrhhz.net Phosphoryl trichloride is particularly effective and frequently used for promoting the cyclization of the N-acyl-α-amino ketone intermediate. nih.gov For instance, in a tandem Ugi/Robinson-Gabriel reaction sequence, POCl₃ was used to effect the debenzylation and subsequent cyclodehydration to furnish the final 2,4,5-trisubstituted oxazole scaffold. nih.gov
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like trisubstituted oxazoles from simple starting materials in a single step.
The Ugi reaction is a prominent MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide adduct. nih.govorgsyn.org This adduct can then be transformed into an oxazole. For example, a tandem Ugi/Robinson-Gabriel sequence has been developed where the Ugi product is ideally configured to undergo cyclodehydration, providing a concise route to 2,4,5-trisubstituted oxazoles. nih.govnih.gov This approach has been successful using ammonia (B1221849) equivalents, such as 2,4-dimethoxybenzylamine, in combination with arylglyoxals, isonitriles, and carboxylic acids. nih.gov
The Passerini reaction , another key isocyanide-based MCR, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction and its subsequent transformations provide a versatile pathway to various heterocyclic structures. thieme-connect.com A one-pot tandem sequence involving a Passerini three-component coupling, followed by Staudinger and aza-Wittig reactions, has been successfully employed to synthesize 2,4,5-trisubstituted oxazoles from α-azidoaldehydes, isocyanides, and various acids. thieme-connect.com
| Reaction | Components | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| Ugi/Robinson-Gabriel | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide adduct | 2,4,5-Trisubstituted Oxazole | nih.govnih.gov |
| Passerini/Aza-Wittig | α-Azidoaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | 2,4,5-Trisubstituted Oxazole | thieme-connect.com |
| Photochemical MCR | Iodonium-phosphonium ylide, Carboxylic Acid, Nitrile | Carbenic phosphorus-nitrile hybrid ylide | 2,4,5-Trisubstituted Oxazole | rsc.org |
Modern synthetic chemistry increasingly relies on transition metal catalysis for its efficiency, selectivity, and mild reaction conditions. researchgate.net Several metals, including palladium, copper, and gold, have been pivotal in developing novel routes to oxazoles.
Palladium-catalyzed methods often involve C-H activation pathways. An efficient synthesis of oxazole derivatives from simple amides and ketones has been achieved through a Pd(II)-catalyzed reaction involving sequential C-N and C-O bond formations. organic-chemistry.orgacs.org This strategy utilizes palladium acetate (B1210297) as the catalyst and operates via an sp² C-H activation mechanism. acs.org Another innovative protocol involves the palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with aliphatic nitriles, providing redox-neutral and atom-economical access to 2,4,5-trisubstituted oxazoles. rsc.org
Copper-catalyzed reactions are also prominent for oxazole synthesis. A facile method for creating polysubstituted oxazoles involves a copper-catalyzed tandem oxidative cyclization of benzylamine (B48309) and β-diketone derivatives under mild conditions. acs.org Another approach describes a copper-mediated aerobic oxidative annulation of ketones and amines, which proceeds without a solvent under an oxygen atmosphere to yield 2,4,5-trisubstituted oxazoles. acs.orgnih.gov Copper catalysts, such as Cu(OAc)₂, have been shown to be highly effective in these transformations. acs.orgacs.org
Gold-catalyzed syntheses have emerged as a powerful tool due to gold's unique ability to activate C-C multiple bonds. rhhz.net One efficient method involves the gold-catalyzed intermolecular reaction of α-oxo gold carbene intermediates with nitriles, which serve as both a reactant and the solvent, to produce 2,5-disubstituted oxazoles. rhhz.net More complex 2,4,5-trisubstituted oxazoles can be synthesized via a gold-catalyzed regioselective [3+2] cycloaddition between alkynyl triazenes and dioxazoles under mild conditions. nih.govscispace.com
| Catalyst System | Starting Materials | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate / CuBr₂ | Amides, Ketones | sp² C-H Activation / C-N & C-O formation | Substituted Oxazoles | organic-chemistry.orgacs.org |
| Copper(II) Acetate / O₂ | Ketones, Amines | Aerobic Oxidative Annulation | 2,4,5-Trisubstituted Oxazoles | acs.orgnih.gov |
| Gold(I) Chloride / Silver Salt | Alkynyl Triazenes, Dioxazoles | [3+2] Cycloaddition | Fully Substituted Oxazoles | nih.govscispace.com |
| Copper(II) Triflate | α-Diazoketones, Amides | Catalytic Cyclization | 2,4-Disubstituted Oxazoles | tandfonline.com |
Cyclodehydration Reactions: Examination of Robinson-Gabriel Synthesis and its Variants
Tailored Synthetic Routes for 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole
While a specific documented synthesis for this compound is not prevalent in the literature, a highly plausible and tailored route can be designed based on the foundational Robinson-Gabriel synthesis. This approach would involve the preparation of a specific N-acyl-α-amino ketone precursor followed by cyclodehydration.
The logical precursor for this target molecule is N-(1-(p-tolyl)-1-oxopropan-2-yl)isobutyramide . The synthesis of this intermediate would begin with 2-amino-1-(p-tolyl)propan-1-one. This aminoketone can be acylated with isobutyryl chloride or isobutyric anhydride (B1165640) to yield the desired N-acyl-α-amino ketone.
The final and crucial step is the cyclodehydration of this precursor. Treatment with a strong dehydrating agent such as phosphoryl trichloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) would induce the intramolecular cyclization and subsequent elimination of water. This process directly forges the oxazole ring, yielding the target compound, this compound. This tailored approach leverages the reliability and substrate tolerance of the Robinson-Gabriel methodology to construct the specifically substituted oxazole from logically derived and accessible starting materials. Research into the synthesis of analogous structures, such as 1,3-oxazoles bearing a p-tolyl group at the 4-position, supports the feasibility of this proposed pathway. nih.gov
Strategic Incorporation of Isopropyl and p-Tolyl Moieties in Oxazole Frameworks
The synthesis of 2,4,5-trisubstituted oxazoles like this compound requires regioselective strategies that can precisely install the desired substituents on the heterocyclic core. Several classical and modern methods can be adapted for this purpose, including the Robinson-Gabriel, Bredereck, and van Leusen syntheses. tandfonline.com
The strategic incorporation of the isopropyl group at the C2 position and the p-tolyl group at the C4 position hinges on the selection of appropriate starting materials. For instance, in a Robinson-Gabriel-type synthesis, which involves the cyclodehydration of an α-acylamino ketone, the necessary precursor would be N-(1-(p-tolyl)-1-oxopropan-2-yl)isobutyramide. This precursor already contains the required isopropyl (from isobutyramide) and p-tolyl fragments in the correct arrangement.
Alternatively, the Bredereck reaction, which utilizes α-haloketones and amides, offers another pathway. ijpsonline.com In this approach, an α-haloketone such as 2-bromo-1-(p-tolyl)propan-1-one could be reacted with isobutyramide. The optimization of this reaction, often requiring a dehydrating agent or high temperatures, is crucial for achieving good yields.
Modern transition-metal-catalyzed reactions provide powerful tools for constructing the oxazole ring with high regioselectivity. Copper-catalyzed methods, for example, have been developed for the synthesis of 2,4,5-trisubstituted oxazoles from benzylamines and 1,3-dicarbonyl compounds. researchgate.net While direct literature on this compound is scarce, analogous syntheses of 2,4,5-triarylated oxazoles have been achieved via solvent-free, copper-catalyzed annulation under an oxygen atmosphere, demonstrating the potential of such methods. organic-chemistry.org
Functionalization and Derivatization Approaches for this compound Analogs
Once the core this compound scaffold is synthesized, its further functionalization allows for the generation of a library of analogs for structure-activity relationship studies. The oxazole ring and its substituents offer several sites for chemical modification.
Direct arylation is a powerful technique for derivatization. Palladium-catalyzed C-H activation can selectively introduce aryl groups at the C5 position of the oxazole ring if it is unsubstituted, or at other positions depending on the directing groups and reaction conditions. organic-chemistry.org For the target molecule, functionalization would likely focus on the p-tolyl ring or the C5-methyl group. For example, electrophilic aromatic substitution (e.g., bromination or nitration) on the p-tolyl ring can introduce handles for subsequent cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, vastly expanding molecular diversity.
The C5-methyl group can also be a site for derivatization. Radical bromination using N-bromosuccinimide (NBS) could convert the methyl group to a bromomethyl group, which is a versatile electrophile for introducing various nucleophiles.
Furthermore, multicomponent reactions offer a convergent approach to building diversity. A one-pot Ugi four-component/Wittig process catalyzed by a cobalt(III) complex has been used to generate chiral multifunctional oxazole frameworks, showcasing a sophisticated strategy for creating complex analogs. researchgate.net Similarly, a one-pot Suzuki-Miyaura coupling reaction has been developed for producing 2,4,5-trisubstituted oxazoles, which could be adapted to introduce varied aryl groups at the C4 or C5 positions. tandfonline.com
Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound
Achieving high yields in the synthesis of substituted oxazoles is critically dependent on the careful optimization of reaction parameters, including solvent, temperature, catalyst, and reaction time.
A study on the metal-free synthesis of substituted oxazoles from 2-oxo-2-phenylethyl acetate and benzylamine provides a clear example of parameter optimization. rsc.org The researchers systematically screened various solvents, bases, and temperatures to maximize the yield of 2,5-diphenyl-4-methyloxazole.
Table 1: Optimization of Reaction Conditions for Oxazole Synthesis
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | K₂CO₃ | 80 | 45 |
| 2 | DCE | K₂CO₃ | 80 | 52 |
| 3 | Toluene | K₂CO₃ | 80 | 68 |
| 4 | EtOAc | K₂CO₃ | 80 | 85 |
| 5 | EtOAc | K₂CO₃ | 50 | 62 |
| 6 | EtOAc | K₂CO₃ | 100 | 83 |
| 7 | EtOAc | Cs₂CO₃ | 80 | Ineffective |
| 8 | EtOAc | DBU | 80 | Ineffective |
Data adapted from a study on substituted oxazole synthesis, illustrating the impact of reaction parameters. rsc.org
As the table demonstrates, ethyl acetate (EtOAc) was found to be the optimal solvent, and a temperature of 80 °C provided the highest yield. rsc.org The choice of base was also critical, with potassium carbonate (K₂CO₃) being effective while others like cesium carbonate (Cs₂CO₃) and DBU were not. rsc.org Applying such a systematic optimization approach to the synthesis of this compound would be essential for maximizing its yield, regardless of the chosen synthetic route.
Sustainable and Green Chemistry Innovations in Oxazole Synthesis
In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, minimize energy consumption, and avoid hazardous substances. ijpsonline.com The synthesis of oxazoles has significantly benefited from such innovations. ijpsonline.com
Microwave and Ultrasound-Assisted Synthetic Protocols
Microwave (MW) irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijpsonline.comnih.gov These techniques have been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles. researchgate.netpensoft.net
For example, a microwave-assisted synthesis of 2-aryl-2-oxazolines using polyphosphoric acid esters as dehydrating agents was achieved in very good yields with significantly reduced reaction times. organic-chemistry.org Another study reported the microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles, highlighting the efficiency and broad substrate scope of this method. nih.gov
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates. mdpi.comresearchgate.net This technique has been used for the efficient, one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles, a related azole heterocycle, demonstrating its potential for oxazole synthesis under ambient conditions. researchgate.net A study on the synthesis of 1,3,4-oxadiazole-2-thiols showed that ultrasound assistance, in the near absence of solvent, could produce excellent yields under easy workup conditions. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazole containing oxazol-5-one | Conventional Heating | 2.5 - 4 h | 65-78 | researchgate.net |
| Pyrazole containing oxazol-5-one | Microwave Irradiation | 3 - 5 min | 75-89 | researchgate.net |
| 1,2,4-Triazole Derivatives | Conventional Heating | 27 h | - | nih.gov |
| 1,2,4-Triazole Derivatives | Microwave Irradiation | 30 min | 96 | nih.gov |
This table illustrates the significant advantages in reaction time and yield offered by microwave-assisted synthesis for related heterocyclic compounds.
Application of Ionic Liquids and Solvent-Free Reaction Conditions
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. youtube.com They can act as both the solvent and a promoter in chemical reactions. ijpsonline.com The van Leusen oxazole synthesis has been improved by using ionic liquids, allowing for the preparation of 4,5-disubstituted oxazoles in high yields. organic-chemistry.org A key advantage is that the ionic liquid can often be recovered and reused multiple times without a significant loss in product yield. organic-chemistry.orgijpsonline.com Functionalized ionic liquids can also be designed to act as catalysts, further enhancing their green credentials. youtube.com
Solvent-free, or solid-state, reaction conditions represent another key green chemistry strategy. By eliminating the solvent, this approach reduces waste, cost, and safety hazards. An oxidative, copper-catalyzed, solvent-free annulation method has been reported for the synthesis of 2,4,5-triarylated oxazoles at mild temperatures, showcasing a clean and efficient process. organic-chemistry.org
Biocatalysis and Other Environmentally Benign Methodologies
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled specificity and operates under mild, environmentally benign conditions (e.g., in water at ambient temperature). While the direct biocatalytic synthesis of the oxazole ring is still an emerging field, enzymes can be applied to the synthesis of key precursors. For instance, lipases could be used for the enantioselective synthesis of chiral α-hydroxy ketones or for the formation of amide bonds required in Robinson-Gabriel-type precursors.
The natural biosynthesis of oxazole-containing peptides often involves the cyclization of serine or threonine residues, followed by an oxidation step. mdpi.com Mimicking these biological pathways using isolated enzymes or whole-cell systems represents a future frontier for the green synthesis of oxazoles.
Other environmentally benign approaches include the use of water as a solvent and the development of recoverable and reusable catalysts. ijpsonline.com For example, an efficient van Leusen reaction has been developed in water using β-cyclodextrin as a phase-transfer catalyst, which facilitates the reaction between water-insoluble aldehydes and the reagents. nih.gov Similarly, the development of magnetically recoverable nanocatalysts allows for easy separation of the catalyst from the reaction mixture, simplifying purification and enabling catalyst reuse, which is both economically and environmentally advantageous. nih.govresearchgate.net
Frontiers in Research and Potential Advanced Applications of Oxazole Derivatives, with a Focus on 2 Isopropyl 5 Methyl 4 P Tolyl Oxazole S Context
Contributions to Advanced Organic Synthesis and Methodology Development
The structural features of the oxazole (B20620) nucleus make it a valuable building block in the synthesis of complex molecules. researchgate.netinformahealthcare.com Researchers are continually developing novel synthetic methods to access diverse oxazole derivatives and harness their reactivity for various applications. nih.gov
Oxazole Derivatives as Versatile Synthetic Intermediates and Chiral Auxiliaries
Oxazole compounds are pivotal intermediates in organic synthesis, enabling the construction of more complex molecular architectures. nih.gov Their utility stems from the reactivity of the oxazole ring, which can undergo various transformations, including cycloaddition reactions and functional group manipulations.
A significant application of oxazole-related structures, particularly oxazolidinones, is in asymmetric synthesis where they serve as chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is achieved, the auxiliary can be removed and often recycled. Evans' oxazolidinone auxiliaries, for instance, are widely used to induce stereoselectivity in alkylation and aldol reactions, leading to the formation of specific stereoisomers. wikipedia.orgresearchgate.net The commercial availability and the ease of removal of these auxiliaries make them highly valuable in the synthesis of enantiomerically pure compounds, which is crucial for pharmaceuticals and natural product synthesis. researchgate.net
Ligand Design in Catalysis and Asymmetric Synthesis
The nitrogen atom in the oxazole ring provides a coordination site for metal ions, making oxazole derivatives excellent candidates for ligand design in catalysis. alfachemic.com These ligands can influence the activity and selectivity of metal catalysts in a variety of organic transformations. alfachemic.commdpi.com
In the realm of asymmetric synthesis, chiral oxazoline ligands, which are structurally related to oxazoles, are particularly prominent. alfachemic.comresearchgate.net These ligands, often synthesized from readily available chiral amino alcohols, can induce high levels of enantioselectivity in metal-catalyzed reactions. alfachemic.com The proximity of the chiral group to the metal center allows for efficient transfer of stereochemical information during the catalytic cycle. alfachemic.com The modular nature of oxazole-based ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific reactions.
Mechanistic Studies of Biological Interactions and In Vitro Activity
The diverse biological activities exhibited by oxazole derivatives have spurred extensive research into their mechanisms of action at the molecular and cellular levels.
Investigation of Cellular and Molecular Pathways Modulated by Oxazole Scaffolds (e.g., anti-inflammatory mechanisms)
Oxazole-containing compounds have been shown to modulate various cellular pathways, contributing to their therapeutic potential. A key area of investigation is their anti-inflammatory activity. Certain 2,4,5-trisubstituted oxazoles have demonstrated analgesic and anti-inflammatory properties. organic-chemistry.org The mechanism of action for many of these compounds is linked to their ability to interact with specific enzymes or receptors involved in the inflammatory cascade. Further research is focused on elucidating the precise molecular targets to design more potent and selective anti-inflammatory agents.
In Vitro Antimicrobial and Antifungal Activity Research and Target Identification
The search for new antimicrobial and antifungal agents is a global health priority, and oxazole derivatives have emerged as a promising class of compounds. Numerous studies have reported the synthesis and evaluation of oxazoles with significant activity against a range of bacterial and fungal pathogens. For instance, some pimprinine analogues, which are 5-(3-indolyl)-oxazoles, have been synthesized and tested for their antifungal activities. mdpi.com The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Identifying the specific molecular targets of these compounds is crucial for understanding their mode of action and for developing strategies to overcome drug resistance.
In Vitro Anticancer Activity and Cellular Target Research
A significant body of research has focused on the anticancer potential of oxazole derivatives. mdpi.com These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms.
One notable strategy involves the design of oxazole-based compounds as antitubulin agents. nih.gov These molecules interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. For example, certain 2-methyl-4,5-disubstituted oxazoles have been designed as analogues of combretastatin A-4, a potent natural antitubulin agent, and have shown exceptional antiproliferative activity at nanomolar concentrations. nih.gov
Other 2,4,5-trisubstituted oxazole derivatives have also demonstrated significant antiproliferative activity against various tumor cell lines, with some compounds showing efficacy comparable to the established anticancer drug 5-fluorouracil. nih.gov Research in this area is focused on identifying the specific cellular targets and signaling pathways affected by these oxazole derivatives to optimize their anticancer properties and develop novel therapeutic strategies.
Interactive Data Table: In Vitro Anticancer Activity of Selected Oxazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| 4g (2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole) | Various | 0.35-4.6 | nih.gov |
| 4i (2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole) | Various | 0.5–20.2 | nih.gov |
| 6af (2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole) | Various | Comparable to 5-fluorouracil | nih.gov |
| 6bg (2-(2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine) | Various | Comparable to 5-fluorouracil | nih.gov |
| 6cf (2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole) | Various | Comparable to 5-fluorouracil | nih.gov |
Emerging Roles in Materials Science and Interdisciplinary Fields
The oxazole scaffold is a versatile building block in the development of novel materials with advanced functionalities. tandfonline.com Its derivatives are being investigated for a wide array of applications, leveraging their electronic, optical, and biological properties.
Oxazole derivatives are gaining attention in the field of materials science for their potential use in electronic and optical devices. Their aromatic nature and the presence of heteroatoms contribute to their unique photophysical properties.
Organic Light-Emitting Diodes (OLEDs): Certain oxazole compounds are being explored for their use in OLEDs. scilit.com Their suitability for these applications is attributed to their charge transport properties. For instance, the electron reorganization energy of some oxazole derivatives has been found to be lower than their hole reorganization energy, suggesting they could be effective electron transport materials in OLEDs. scilit.com
Nonlinear Optical (NLO) Materials: Some oxazole derivatives exhibit nonlinear optical properties, which are of interest for applications in photonics and optoelectronics. scilit.comresearchgate.net These materials can alter the properties of light passing through them, a characteristic that is valuable for technologies such as optical switching and frequency conversion. The high dipole moments and significant hyperpolarizability of certain oxazole-based molecules contribute to their potential as advanced photonic materials. researchgate.net
Optical Properties of Oxadiazole Derivatives: Research on closely related 1,3,4-oxadiazole derivatives has demonstrated that their optical properties, such as UV-visible absorption and fluorescence emission, can be tuned by modifying their molecular structure. researchgate.net Increasing the conjugation length in these molecules can lead to a redshift in their absorption and emission spectra. researchgate.net This tunability is a desirable feature for the development of new optical materials.
Table 1: Investigated Properties of an Oxazole Derivative for Electronic Applications
| Property | Value | Significance |
| Electron Reorganization Energy | 0.223 eV | Lower than some existing n-type materials, indicating potential for good electron transport. scilit.com |
| Hole Reorganization Energy | 0.381 eV | Higher than the electron reorganization energy, suggesting a preference for electron transport. scilit.com |
This data is for (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one and serves as an example of the properties being investigated in oxazole derivatives. scilit.com
The versatility of the oxazole ring extends to the fields of nanotechnology and biomaterials, where it is used to construct functional materials at the nanoscale and for biological applications.
Nanocatalysts: Oxazole derivatives have been synthesized on the surface of magnetic nanoparticles to create efficient and reusable nanocatalysts. For example, a palladium complex immobilized on silica-coated magnetic nanoparticles modified with an aniline derivative has been used for the synthesis of oxazoles. nanomaterchem.com This approach aligns with the principles of green chemistry by enabling the easy separation and reuse of the catalyst. nanomaterchem.com
Antioxidant Activity: Functionalized bohrium.commdpi.com-oxazole and 1H-pyrrolo- bohrium.commdpi.com-oxazole derivatives synthesized using green catalysts have shown promise as antioxidant compounds. nih.gov The antioxidant activities of these compounds have been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov
Biomaterials: While direct integration of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole into biomaterials is not documented, the oxazole scaffold is a key component in various biologically active molecules. nih.gov This suggests the potential for designing oxazole-based biomaterials with specific biological functions. The ability of the oxazole structure to participate in various non-covalent interactions makes it an attractive motif for the design of new biomaterials. nih.gov
Table 2: Examples of Oxazole Integration in Nanotechnology
| Application | Nanomaterial | Oxazole Derivative Role | Reference |
| Green Synthesis of Oxazoles | Palladium on silica-coated magnetic nanoparticles | Product of catalytic synthesis | nanomaterchem.com |
| Antioxidant Compounds | Iron oxide magnetic nanoparticles | Synthesized using a green catalyst | nih.gov |
In addition to their well-known applications as fungicides, insecticides, and herbicides, oxazole derivatives are being investigated for other innovative roles in agriculture. bohrium.comresearchgate.net
Plant Growth Regulators: Certain derivatives of oxazole and oxazolopyrimidine have been shown to act as effective plant growth regulators. researchgate.net Studies on oilseed rape have demonstrated that low concentrations of these compounds can increase the length of shoots, as well as the total number and length of roots. researchgate.net
Enhancement of Photosynthetic Pigments: The application of specific oxazole and oxazolopyrimidine derivatives has been found to increase the content of photosynthetic pigments, such as chlorophyll a, chlorophyll b, and carotenoids, in the leaves of oilseed rape seedlings. researchgate.net This can contribute to improved plant health and productivity.
The broad-spectrum biological activity of oxazole derivatives continues to drive research into their potential applications in agriculture, moving beyond direct pest and weed control to encompass the enhancement of crop growth and development. bohrium.com
Table 3: Effects of Oxazole and Oxazolopyrimidine Derivatives on Oilseed Rape Seedlings
| Parameter | Average Increase Compared to Control |
| Shoot Length | 11-30% |
| Total Number of Roots | 8-68% |
| Total Length of Roots | 5-43% |
| Chlorophyll a Content | 14-20% |
| Chlorophyll b Content | 15-21% |
| Carotenoid Content | 14-26% |
Data is based on the application of a 10⁻⁹ M solution of the derivatives. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, and what are the critical reaction parameters to consider?
- Answer : The oxazole core can be synthesized via van Leusen's reaction , which involves reacting an aldehyde (e.g., p-tolualdehyde for the 4-(p-tolyl) group) with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux . For introducing substituents at the 2- and 5-positions, cross-coupling reactions (e.g., Suzuki-Miyaura) are employed. For example, brominated oxazole intermediates (e.g., IV-36 in ) can react with boronic acids to install isopropyl or methyl groups. Key parameters include stoichiometry (equimolar aldehyde/TosMIC), solvent polarity (methanol for optimal cyclization), and reaction time (3–5 hours for van Leusen) .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key data points should be analyzed?
- Answer :
- ¹H/¹³C NMR : Assign substituent positions (e.g., methyl groups at δ ~2.3–2.5 ppm for isopropyl or p-tolyl) and confirm aromatic proton environments .
- FT-IR : Identify C=N (1597–1686 cm⁻¹) and C-O (1158–1277 cm⁻¹) stretching frequencies .
- HRMS : Validate molecular weight (e.g., C₁₈H₁₇NO₂ for derivatives, with <0.7 ppm mass error) .
- UV-Vis : Monitor conjugation effects (λmax ~250–340 nm for oxazole π→π* transitions) .
Q. How can van Leusen's oxazole synthesis be adapted to introduce substituents at specific positions on the oxazole ring?
- Answer : The 5-position substituent is determined by the aldehyde used in van Leusen's reaction (e.g., p-tolualdehyde yields 5-(p-tolyl)oxazole) . Substituents at the 2- and 4-positions require post-synthetic modifications:
- Halogenation : Bromination at the 4-position enables cross-coupling (e.g., Pd-catalyzed Suzuki reactions with boronic acids for isopropyl/methyl groups) .
- Alkylation : Methyl or isopropyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation under acidic conditions .
Advanced Research Questions
Q. What strategies can be employed to optimize the low yields observed in palladium-catalyzed cross-coupling reactions for functionalizing 4-(p-tolyl)oxazole derivatives?
- Answer : Low yields (e.g., 18% in ) may arise from steric hindrance or poor boronic acid activation. Optimization strategies include:
- Ligand selection : Bulky ligands (e.g., SPhos) improve steric tolerance for isopropyl groups .
- Pre-activation : Use of aryl trifluoroborate salts instead of boronic acids enhances stability and reactivity .
- Microwave irradiation : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves conversion rates .
Q. How do steric and electronic effects of substituents influence the optical properties (e.g., hypsochromic shifts) in oxazole derivatives, and how can these be computationally modeled?
- Answer : Steric hindrance (e.g., ortho-methyl groups in mesityl derivatives) causes non-coplanarity, reducing conjugation and inducing hypsochromic shifts (~20 nm). Electron-donating groups (e.g., methyl) slightly redshift absorption (~5 nm). Computational modeling via DFT (B3LYP/6-31G*) can analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to predict optical behavior .
Q. What contradictions exist in reported biological activities of oxazole derivatives, and how can structure-activity relationship (SAR) studies resolve these discrepancies?
- Answer : For example, some oxazoles show cytotoxicity (e.g., IC₅₀ ~10 µM in ) while others lack activity. SAR approaches include:
- Substituent variation : Compare derivatives with halogen (e.g., Br), electron-withdrawing (NO₂), or bulky groups (isopropyl) to identify pharmacophores .
- Targeted assays : Test inhibition of specific pathways (e.g., STAT3 or microtubule polymerization) to correlate substituents with mechanistic targets .
- Crystallography : Resolve binding modes (e.g., via SHELX-refined protein-ligand structures) to explain activity differences .
Methodological Notes
- Data Contradiction Analysis : Conflicting synthesis yields (e.g., 18% vs. 59% in cross-couplings) should be addressed by replicating conditions (catalyst loading, solvent purity) and validating via control experiments .
- Safety & Compliance : Refer to GHS guidelines ( ) for handling reactive intermediates (e.g., TosMIC) and prioritize fume hoods for volatile solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
